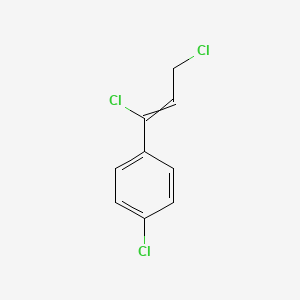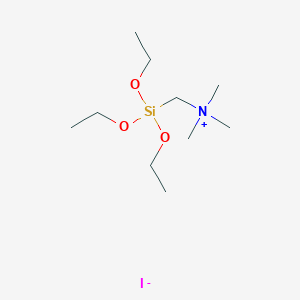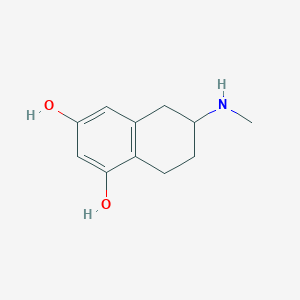
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the reduction of a naphthalene derivative followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The introduction of the methylamino group can be achieved through amination reactions using methylamine in the presence of catalysts such as palladium on carbon (Pd/C). These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, fully saturated naphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler compound with a single methylamino group.
Naphthalene: The parent compound without the methylamino and hydroxyl groups.
Tetrahydronaphthalene: A fully saturated derivative of naphthalene.
Uniqueness
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83964-55-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-2-3-10-7(4-8)5-9(13)6-11(10)14/h5-6,8,12-14H,2-4H2,1H3 |
InChI Key |
BHCTTZLQEHPVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C(C1)C=C(C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

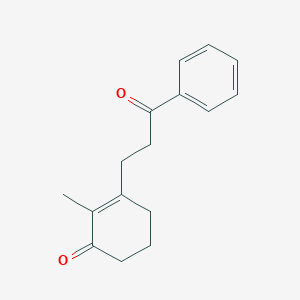
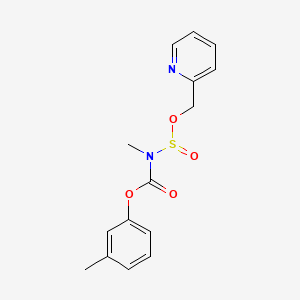
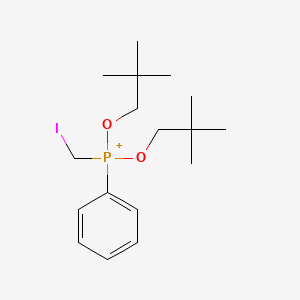
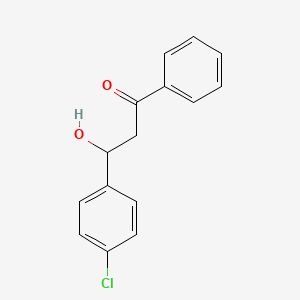
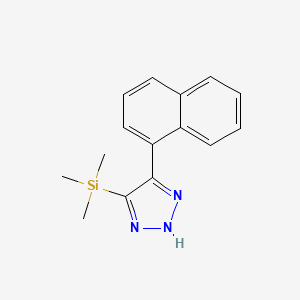
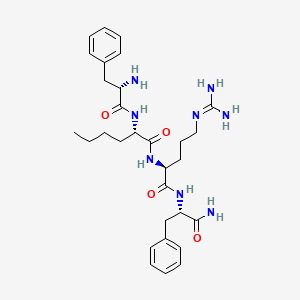
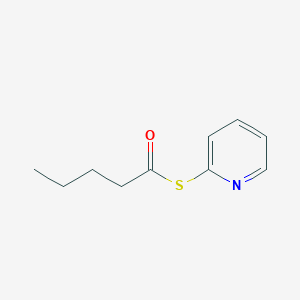
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
